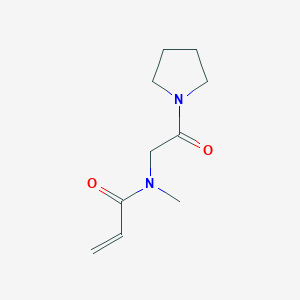
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)prop-2-enamide” is a versatile chemical compound used in diverse scientific research for its unique properties and potential applications. It has a molecular formula of C7H14N2O and a molecular weight of 142.2 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidinone ring with a prop-2-enamide group attached to it .Physical And Chemical Properties Analysis
“this compound” has a molecular formula of C7H14N2O and a molecular weight of 142.2 . Further physical and chemical properties are not detailed in the search results.Aplicaciones Científicas De Investigación
Applications in Chemical Synthesis
- Enaminone Chemistry : N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)prop-2-enamide is used in the synthesis of α-amino β-oxo esters and other heterocyclic compounds, often acting as an intermediate or catalyst in these reactions. The use of this compound in enamine chemistry is significant for creating complex molecular structures found in pharmaceuticals and agrochemicals (Felice et al., 1999).
- Synthesis of Pyrrolidine Derivatives : It plays a role in the synthesis of pyrrolidine derivatives, which are important in medicinal chemistry due to their biological activity. The compound is involved in cycloaddition reactions and other processes to create pyrrolidine structures (Żmigrodzka et al., 2022).
Biological and Pharmacological Research
- Anti-Juvenile-Hormone and Insecticidal Activity : This compound has been studied for its potential in vivo anti-juvenile-hormone activity, which is significant in controlling insect growth and development. Its derivatives have shown insecticidal activity, indicating potential applications in pest management (Cantín et al., 1999).
- Anticonvulsant Properties : Some studies have explored its role in the development of anticonvulsant enaminones. These compounds, including this compound, have shown potential in treating seizures and related neurological conditions (Kubicki et al., 2000).
Material Science Applications
- Hydrogel Formation : In the field of materials science, it has been used in the synthesis of hydrogels. These polymers have high water content and can be used in various biomedical applications, such as drug delivery systems (Yu Shuya, 1994).
Propiedades
IUPAC Name |
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-3-9(13)11(2)8-10(14)12-6-4-5-7-12/h3H,1,4-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXRAQMKVKLKHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-(2,5-Dimethylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2635883.png)
![N'-cyclopropyl-N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2635884.png)
![1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B2635885.png)

![[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2635888.png)
![N-(1-Cyclopentyl-5-methylpyrazol-4-yl)-N-[(1-methylcyclopropyl)methyl]sulfamoyl fluoride](/img/structure/B2635889.png)
![3-(3,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2635890.png)

![2-methyl-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-10(1H)-one](/img/structure/B2635892.png)


![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2635898.png)

